![molecular formula C18H17ClN2O2 B5150110 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. CPCA is a selective inhibitor of dopamine D1 receptors and has been shown to have an impact on the reward system in the brain.
科学的研究の応用
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been used in various scientific research studies to investigate its effects on the dopamine D1 receptor and its impact on the reward system in the brain. It has been shown to have potential applications in the treatment of addiction and other psychiatric disorders.
作用機序
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide selectively inhibits the dopamine D1 receptor, which plays a crucial role in the reward system in the brain. By blocking the dopamine D1 receptor, 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide reduces the activity of the reward system and decreases the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a significant impact on the reward system in the brain. It reduces the activity of the mesolimbic dopamine system, which is responsible for the rewarding effects of drugs of abuse. 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing.
実験室実験の利点と制限
One of the advantages of using 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to investigate the specific effects of dopamine D1 receptor inhibition on the reward system. However, one limitation of using 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its potential off-target effects, which could affect the interpretation of the results.
将来の方向性
There are several future directions for research on 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is investigating its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Another area of research is exploring the potential use of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a tool to study the role of the dopamine D1 receptor in the reward system. Additionally, further studies are needed to investigate the potential off-target effects of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide and to develop more selective dopamine D1 receptor inhibitors.
合成法
The synthesis of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-(1-pyrrolidinylcarbonyl)aniline in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in its pure form.
特性
IUPAC Name |
2-chloro-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-16-9-2-1-8-15(16)17(22)20-14-7-5-6-13(12-14)18(23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOARIJLYFPYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)
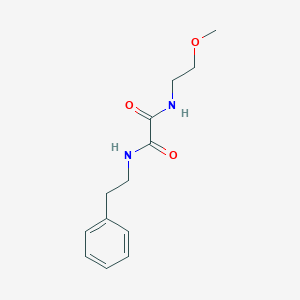
![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)

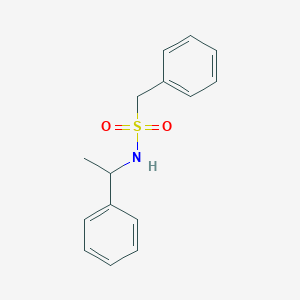
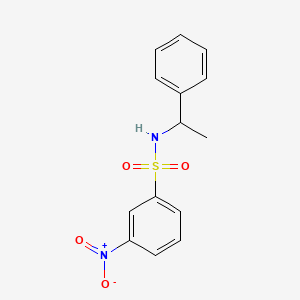
![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)
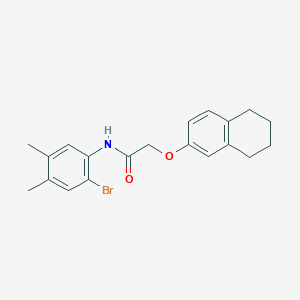
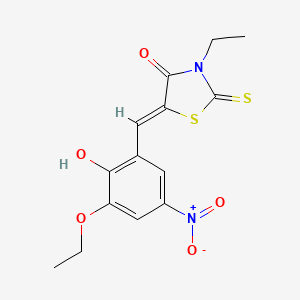
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)